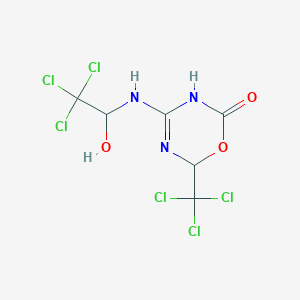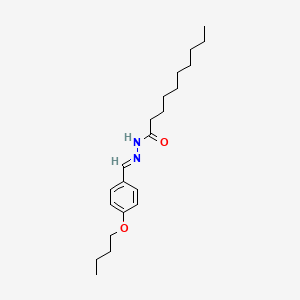
N'-(4-Butoxybenzylidene)decanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Butoxybenzylidene)decanohydrazide is a chemical compound with the molecular formula C21H34N2O2 and a molecular weight of 346.517 g/mol . It is part of a class of compounds known as hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is used in various research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N’-(4-Butoxybenzylidene)decanohydrazide typically involves the condensation reaction between 4-butoxybenzaldehyde and decanohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone bond, and the product is then purified by recrystallization .
Industrial production methods for this compound are not well-documented, but similar hydrazones are often synthesized using batch or continuous flow processes. These methods involve the careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-(4-Butoxybenzylidene)decanohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to form the corresponding hydrazine derivative.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, where the hydrazone nitrogen can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(4-Butoxybenzylidene)decanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its hydrazone group makes it a versatile intermediate in organic synthesis.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of new drugs with hydrazone-based structures.
Mechanism of Action
The mechanism of action of N’-(4-Butoxybenzylidene)decanohydrazide involves its interaction with molecular targets through the hydrazone functional group. This group can form stable complexes with metal ions and biological molecules, which can modulate the activity of enzymes and other proteins. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N’-(4-Butoxybenzylidene)decanohydrazide can be compared with other similar compounds, such as:
- N’-(4-Butoxybenzylidene)octadecanohydrazide
- N’-(4-Butoxybenzylidene)tetradecanohydrazide
- N’-(4-Ethoxybenzylidene)decanohydrazide
- N’-(4-Hydroxybenzylidene)decanohydrazide
These compounds share similar structural features but differ in the length of the alkyl chain or the substituents on the benzylidene group. The uniqueness of N’-(4-Butoxybenzylidene)decanohydrazide lies in its specific combination of the butoxy group and the decanohydrazide moiety, which imparts distinct chemical and physical properties .
Properties
CAS No. |
303064-04-2 |
|---|---|
Molecular Formula |
C21H34N2O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
N-[(E)-(4-butoxyphenyl)methylideneamino]decanamide |
InChI |
InChI=1S/C21H34N2O2/c1-3-5-7-8-9-10-11-12-21(24)23-22-18-19-13-15-20(16-14-19)25-17-6-4-2/h13-16,18H,3-12,17H2,1-2H3,(H,23,24)/b22-18+ |
InChI Key |
YSMUHFLZTKCTQV-RELWKKBWSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OCCCC |
Canonical SMILES |
CCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


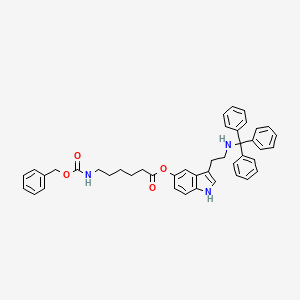
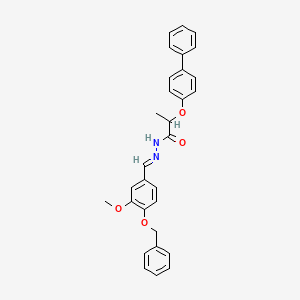
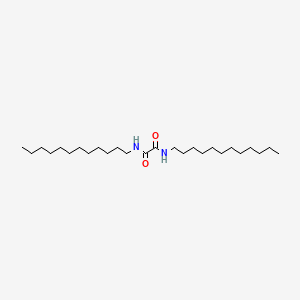
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080977.png)
![4-oxo-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate](/img/structure/B15080982.png)
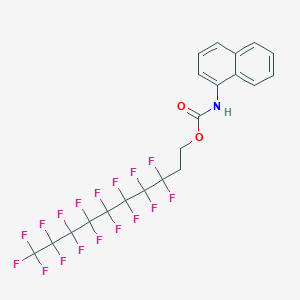
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B15080996.png)

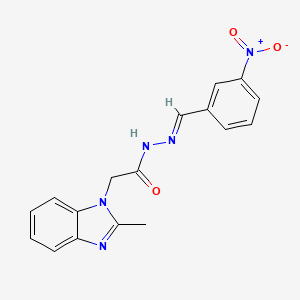
![Ethyl 2-{[1-(acetylamino)-2,2,2-trichloroethyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B15081009.png)
![N-[2-(2-hydroxyethoxy)ethyl]octanamide](/img/structure/B15081010.png)
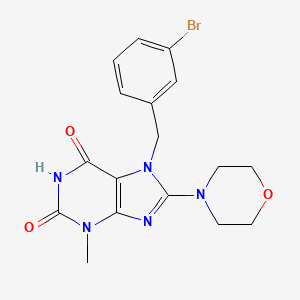
![Methyl 4-{[(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B15081036.png)
